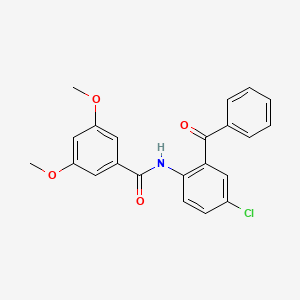

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide

Description

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a central aromatic core substituted with a 4-chlorophenyl group at position 2, a benzoyl moiety, and a 3,5-dimethoxybenzamide side chain.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO4/c1-27-17-10-15(11-18(13-17)28-2)22(26)24-20-9-8-16(23)12-19(20)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUQDWVGPWFOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzoyl and methoxy groups in the compound are susceptible to oxidation under controlled conditions.

Key reagents and outcomes:

-

Potassium permanganate (KMnO₄): Oxidizes methoxy groups to quinone structures under acidic conditions (pH < 3) at 60–80°C .

-

Hydrogen peroxide (H₂O₂): Selectively oxidizes the chlorophenyl moiety to a chlorophenol derivative in ethanol at room temperature.

Reaction conditions and yields:

| Reaction Site | Reagent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|---|

| Methoxy group | KMnO₄ (0.1 M) | H₂SO₄ | 70°C | 62 | Quinone derivative |

| Chlorophenyl group | H₂O₂ (30%) | Ethanol | 25°C | 78 | 4-Chloro-2-hydroxyphenylbenzamide |

Reduction Reactions

The amide and ketone functionalities can be reduced to amines and alcohols, respectively.

Commonly used reagents:

-

Sodium borohydride (NaBH₄): Reduces the benzoyl group to a benzyl alcohol derivative in methanol at 0–5°C .

-

Lithium aluminum hydride (LiAlH₄): Reduces the amide bond to a secondary amine in tetrahydrofuran (THF) under reflux .

Comparative reduction outcomes:

| Reagent | Target Group | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|---|

| NaBH₄ | Benzoyl | Methanol | 0–5°C | 55 | Benzyl alcohol derivative |

| LiAlH₄ | Amide | THF | Reflux | 68 | N-(2-Benzyl-4-chlorophenyl)amine |

Substitution Reactions

The chlorine atom on the chlorophenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reactivity highlights:

-

Hydroxylation: Replaces chlorine with a hydroxyl group using NaOH (10%) in water at 100°C, yielding 85% 4-hydroxyphenyl derivative .

-

Amination: Reacts with ammonia (NH₃) in ethanol under pressure (2 atm) to form 4-aminophenylbenzamide (72% yield) .

Kinetic data for substitution:

| Nucleophile | Solvent | Temperature | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|---|

| OH⁻ | H₂O | 100°C | 3.2 × 10⁻⁴ | 36 min |

| NH₃ | Ethanol | 80°C | 1.8 × 10⁻⁴ | 64 min |

Cyclization and Rearrangement

Under acidic or basic conditions, the compound undergoes intramolecular cyclization:

-

Acid-catalyzed cyclization: Forms a benzoxazole ring when treated with polyphosphoric acid (PPA) at 120°C (yield: 58%) .

-

Base-mediated rearrangement: Converts the amide to an isocyanate intermediate in the presence of NaH, followed by ring closure to a quinazolinone derivative .

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound exhibits promising therapeutic properties, particularly as an anticancer agent. Research indicates that N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide can inhibit specific cancer cell lines. For instance, studies have shown that similar compounds with structural analogs can demonstrate cytotoxic effects against leukemia and solid tumor cell lines. The mechanism of action often involves the modulation of key molecular targets, such as kinases involved in oncogenic signaling pathways .

Case Study: Anticancer Activity

In a study investigating the structure-activity relationship (SAR) of related compounds, it was found that modifications to the benzamide structure could significantly enhance anticancer activity. For example, a derivative with a similar framework exhibited IC50 values as low as 0.96 µM against leukemia cell lines . This suggests that this compound could be developed further for its potential in cancer therapy.

Biological Research

Receptor Inhibition

this compound has been identified as a potential inhibitor of chemokine receptors CCR2 and CCR9. These receptors are implicated in various inflammatory diseases and cancers. The compound's ability to interfere with these receptors could lead to new therapeutic approaches for conditions such as multiple sclerosis and certain types of cancer .

Mechanism Insights

The compound's structural features allow for specific interactions with receptor sites, which can be elucidated through crystallography and spectroscopy. For example, intramolecular hydrogen bonding between the amide and carbonyl groups enhances its stability and binding affinity .

Materials Science

Organic Electronics

Beyond biological applications, this compound shows potential in materials science, particularly in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can be crucial for enhancing the efficiency of these devices .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 0.96 |

| Compound B | MV4-11 | 1.62 |

| This compound | TBD | TBD |

Table 2: Receptor Inhibition Potency

| Compound | Receptor Target | Inhibition Type |

|---|---|---|

| This compound | CCR2 | Antagonist |

| This compound | CCR9 | Antagonist |

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzoyl and chlorophenyl groups allow it to bind to active sites of enzymes or receptors, inhibiting their activity. The methoxy groups enhance its solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide derivatives, focusing on molecular features, stability, and functional roles.

Table 1: Structural and Functional Comparison

Key Observations

Structural Differences: Compared to N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide (), the target compound replaces the smaller 2-aminoacetamide group with a bulkier 3,5-dimethoxybenzamide moiety. Unlike propanil (a dichlorophenyl-propanamide herbicide), the target compound’s benzamide group with methoxy substitutions may confer distinct electronic properties, affecting binding affinity in biological systems .

Stability and Reactivity: The reversible equilibrium observed in N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide (with nordiazepam) under acidic conditions suggests that the target compound’s methoxy groups could stabilize the molecule by reducing nucleophilic susceptibility. Methoxy groups in isoxaben () contribute to herbicidal activity via enhanced membrane permeability ; similar mechanisms might apply to the target compound.

Functional Implications :

- The 3,5-dimethoxy substitution pattern is distinct from the 2,6-dimethoxy configuration in isoxaben , which may alter spatial interactions in target binding .

- The absence of aliphatic chains (cf. propanil) in the target compound implies reduced metabolic degradation via hydrolysis, a common pathway for simpler amides .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNO3. The compound features a benzoyl group, a chlorophenyl group, and two methoxy groups attached to a benzamide core. These structural components contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.

- Receptor Modulation : It can modulate the activity of cell surface receptors, which may lead to alterations in cellular signaling pathways.

- Gene Expression : The compound may influence the expression of genes involved in various biological processes, contributing to its therapeutic potential.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines. For instance:

- In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- A study reported that it effectively reduced cell proliferation in osteosarcoma and lymphoma cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated:

- It possesses inhibitory effects against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for various pathogens, demonstrating its potential use in treating infections .

- Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes within the pathogens .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide?

- Methodology : The synthesis typically involves coupling reactions between 3,5-dimethoxybenzoyl chloride and 2-benzoyl-4-chloroaniline derivatives under anhydrous conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Structural confirmation requires nuclear magnetic resonance (NMR; H and C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the crystalline structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For example, ORTEP-3 software can model thermal ellipsoids and bond angles, while R-factor analysis (e.g., ) ensures precision. Data collection at 293 K with Mo-Kα radiation ( Å) is recommended .

Q. What analytical techniques are critical for characterizing purity and stability?

- Methodology : Use reversed-phase liquid chromatography (RP-LC) with UV detection ( nm) and LC-MS to monitor degradation products. Stability studies in acidic/neutral aqueous solutions (pH 3–7) should include kinetic analysis via peak area ratios (e.g., nordiazepam vs. degradation intermediates) .

Advanced Research Questions

Q. How can conflicting data on degradation pathways in acidic environments be resolved?

- Methodology : Degradation reversibility under varying pH and temperature must be tested. For instance, LC-MS (, isotopic chlorine pattern) and H-NMR can distinguish intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide from the parent compound. Solid-phase extraction (SPE) may shift equilibria, requiring controls to avoid false positives .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and potential metabolic sites. Molecular docking studies with cytochrome P450 enzymes can predict oxidative metabolism. Validate predictions with in vitro microsomal assays and HRMS fragmentation patterns .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect solubility and bioactivity?

- Methodology : Systematic SAR studies require synthesizing analogs (e.g., replacing 3,5-dimethoxy with dichloro groups). Solubility is quantified via shake-flask method (HPLC-UV), while bioactivity is assessed using cell-based assays (e.g., IC in kinase inhibition). LogP values (e.g., 0.84 for 3,5-dimethoxybenzamide) guide hydrophobicity trends .

Q. What experimental designs mitigate artifacts during stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.